molecular formula C16H16N4O3S B4600624 N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B4600624
M. Wt: 344.4 g/mol
InChI Key: OCJPBHBPBNTWBE-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H16N4O3S and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.09431156 g/mol and the complexity rating of the compound is 492. The solubility of this chemical has been described as 14.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Potential

Research into thiadiazole derivatives, including structures similar to the specified compound, has shown promise in the field of anticancer drug development. For example, a study highlighted the synthesis of imidazothiadiazole analogs exhibiting potent cytotoxic activities against cancer cell lines, such as breast cancer, compared to standard treatments like 5-fluorouracil. This suggests a potential pathway for developing new anticancer therapies based on the thiadiazole backbone (Sraa Abu-Melha, 2021).

Inhibition of Key Enzymes

Derivatives of thiadiazole have been investigated for their role in inhibiting crucial enzymes involved in cancer cell proliferation. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs were synthesized as inhibitors of the kidney-type glutaminase (GLS), a key enzyme in cancer metabolism. One analog demonstrated similar potency to the lead compound, BPTES, and showed effectiveness in reducing the growth of human lymphoma B cells, indicating the potential for these compounds in cancer treatment strategies (K. Shukla et al., 2012).

Antimicrobial Applications

The structural framework of thiadiazole has been utilized to synthesize compounds with notable antimicrobial properties. A study synthesized novel thiadiazole derivatives and tested their effectiveness against various bacterial strains, demonstrating moderate to significant antimicrobial activity. This highlights the compound's potential application in developing new antibacterial agents to combat resistant strains (Zainab K. Al-Khazragie et al., 2022).

Antioxidant Properties

Compounds featuring thiadiazole units have been evaluated for their antioxidant capabilities, with some showing promising results in scavenging free radicals and protecting against oxidative stress. This suggests potential applications in conditions where oxidative damage is a concern, further extending the scientific applications of thiadiazole derivatives (Satish Koppireddi et al., 2013).

Properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-2-3-8-13-18-19-16(24-13)17-12(21)9-20-14(22)10-6-4-5-7-11(10)15(20)23/h4-7H,2-3,8-9H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJPBHBPBNTWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794627
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

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